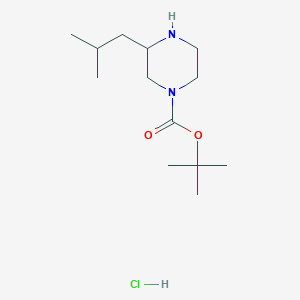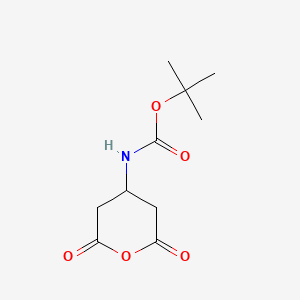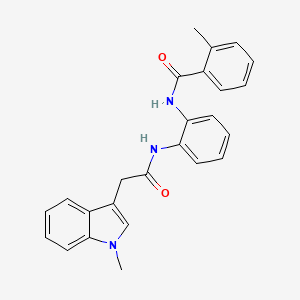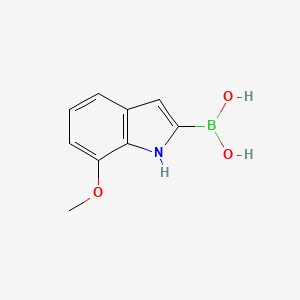![molecular formula C8H14N2O B3220965 2,6-Diazaspiro[4.5]decan-1-one CAS No. 1203799-75-0](/img/structure/B3220965.png)
2,6-Diazaspiro[4.5]decan-1-one
Descripción general
Descripción
2,6-Diazaspiro[4.5]decan-1-one is a chemical compound . It has been identified as a derivative in the study of selective TYK2/JAK1 inhibitors .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Another study described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H14N2O . The molecular weight is 154.210 Da .Aplicaciones Científicas De Investigación
Calcium Channel Antagonists
2,6-Diazaspiro[4.5]decan-1-one derivatives have been explored for their potential as T-type calcium channel inhibitors. These compounds exhibit potent inhibition capabilities with modest selectivity over L-type calcium channels, demonstrating their relevance in targeting calcium channels for therapeutic purposes (Fritch & Krajewski, 2010).
Neuroprotective Effects
Research has shown that certain derivatives of this compound, particularly 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, exhibit significant neuroprotective effects. These compounds have been found effective in inhibiting Ca-uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits in animal models (Tóth et al., 1997).
Antihypertensive Activity
Studies on this compound derivatives also indicate their utility in antihypertensive therapy. Synthesized derivatives have been tested for their effectiveness in lowering blood pressure in hypertensive models, showing potential as antihypertensive agents (Caroon et al., 1981).
Inhibition of Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2)
Research into the complex crystal structure of PHD2 with this compound analogues has led to insights into novel interactions with this enzyme. This has potential implications in the discovery of new inhibitors for PHD2, an enzyme involved in various physiological processes (Deng et al., 2013).
Potential Treatment for Inflammatory Bowel Disease
Derivatives of this compound have been identified as selective TYK2/JAK1 inhibitors, showing promise in the treatment of inflammatory bowel disease. These compounds have demonstrated efficacy in reducing inflammation and regulating immune responses in disease models (Yang et al., 2022).
Propiedades
IUPAC Name |
2,6-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(4-6-9-7)3-1-2-5-10-8/h10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQMOUOQABFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3220906.png)









